1,5-Naphthalenedicarboxylic acid
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Overview
Description
1,5-Naphthalenedicarboxylic acid is an organic compound with the molecular formula C12H8O4 It is a derivative of naphthalene, featuring two carboxylic acid groups attached to the 1 and 5 positions of the naphthalene ring
Mechanism of Action
1,5-Naphthalenedicarboxylic acid, also known as Naphthalene-1,5-dicarboxylic Acid, is a chemical compound with the linear formula C12H8O4 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It’s known that the compound is used by researchers as part of a collection of rare and unique chemicals
Biochemical Pathways
It’s known that the compound has been synthesized by reactions of naphthalene and its derivatives with alcohols and carbon tetrachloride in the presence of iron catalysts
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Naphthalenedicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 1,5-dimethylnaphthalene using oxidizing agents such as potassium permanganate or nitric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound is often produced by the catalytic oxidation of naphthalene derivatives. For example, the oxidation of 1,5-dimethylnaphthalene in the presence of a cobalt or manganese catalyst can yield high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthalenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form naphthalene-1,5-dicarboxylic anhydride.
Reduction: Reduction reactions can convert it into 1,5-dihydroxynaphthalene.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and molecular oxygen in the presence of catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Alcohols, amines, and other nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Naphthalene-1,5-dicarboxylic anhydride.
Reduction: 1,5-Dihydroxynaphthalene.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
1,5-Naphthalenedicarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers, dyes, and other organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthalenedicarboxylic acid: Another isomer with carboxylic acid groups at the 1 and 4 positions.
2,6-Naphthalenedicarboxylic acid: Features carboxylic acid groups at the 2 and 6 positions.
9,10-Anthracenedicarboxylic acid: A related compound with carboxylic acid groups on an anthracene ring.
Uniqueness
1,5-Naphthalenedicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized polymers and materials that require specific structural characteristics .
Properties
IUPAC Name |
naphthalene-1,5-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFZOPXDTCDZDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2C(=O)O)C(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7315-96-0 |
Source
|
Record name | 1,5-naphthalenedicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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